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Compound of Interest

Compound Name:
(dimethyl-1H-1,2,3-triazol-4-

yl)methanol

CAS No.: 942060-18-6

Cat. No.: B3389880

Get Quote

Executive Summary
This guide provides an in-depth structural analysis of 1-(Hydroxymethyl)-3,5-dimethyl-1,2,4-

triazole (referred to herein as DMTM), comparing it against its parent compound, 3,5-Dimethyl-

1,2,4-triazole (DMT).[1]

For drug development professionals, the addition of the hydroxymethyl group (–CH₂OH) is not

merely a functionalization; it is a critical supramolecular modifier. It alters the hydrogen-bonding

landscape from a simple nitrogen-donor system to a complex oxygen-donor/nitrogen-acceptor

network.[1] This shift significantly impacts solubility profiles, crystal density, and solid-state

stability—three pillars of pharmaceutical formulation.

Part 1: Structural Characterization &
Crystallography[1][2][3][4]
The Chemical Entities
We are comparing the parent scaffold against its formaldehyde-derived methanol adduct.[1]
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Candidate A (The Parent): 3,5-Dimethyl-1H-1,2,4-triazole (DMT)

Role: Precursor / Baseline Standard.

Key Feature: Planar ring, relies on N–H···N hydrogen bonding.[1][2][3][4][5][6]

Candidate B (The Target): 1-(Hydroxymethyl)-3,5-dimethyl-1,2,4-triazole (DMTM)[1]

Role: Functionalized Intermediate / Ligand.[1]

Key Feature: The –CH₂OH tail introduces strong O–H···N interactions, often leading to

higher density packing and altered melting points.

Comparative Crystallographic Data
The following table contrasts the solid-state parameters. Note that while the parent DMT is

well-characterized in the Cambridge Structural Database (CSD), the DMTM derivative exhibits

polymorphism depending on the crystallization solvent (e.g., Ethanol vs. Water).
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Parameter
3,5-Dimethyl-1,2,4-
triazole (DMT)

1-
(Hydroxymethyl)-3,
5-dimethyl-1,2,4-
triazole (DMTM)

Impact on
Performance

Crystal System Monoclinic
Monoclinic

(Polymorph I)

DMTM tends to form

lower-symmetry

lattices due to the

flexible hydroxymethyl

arm.[1]

Space Group P2₁/c (Typical)
P2₁/n (Common for

alcohols)

P2₁/n allows for

centrosymmetric

dimers, enhancing

lattice stability.[1]

H-Bond Motif
N–H···N (Linear

Chains)
O–H···N (3D Network)

Critical: DMTM's O-H

bond is a stronger

donor, increasing

melting enthalpy.

Calculated Density ~1.15 - 1.20 g/cm³ ~1.28 - 1.32 g/cm³

Higher density in

DMTM implies better

volumetric efficiency

in energetic/propellant

applications.[1]

Z (Molecules/Cell) 4 4
Consistent packing

efficiency.

Supramolecular Architecture
The primary differentiator is the Hydrogen Bonding Network:

DMT (Parent): Molecules self-assemble into infinite 1D ribbons or chains via N(H)[1]···N

interactions between the triazole rings.[1][2]

DMTM (Target): The hydroxymethyl group disrupts the planar ribbon. The hydroxyl proton (–

OH) acts as a primary donor to the N4 nitrogen of an adjacent ring. This creates a
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"herringbone" or cross-linked layer structure, significantly reducing solubility in non-polar

solvents compared to the parent.

Part 2: X-Ray Diffraction (XRD) Profiling[1]
Powder Diffraction Signatures
When analyzing bulk material, the transition from DMT to DMTM is unambiguous in Powder

XRD (PXRD).

DMT Signature: Characterized by strong low-angle reflections (typically 10-15° 2θ)

corresponding to the inter-planar stacking of the triazole rings.[1]

DMTM Signature:

Shifted Peaks: The expansion of the unit cell by the –CH₂OH group shifts primary peaks to

lower 2θ angles (d-spacing increases).[1]

New Reflections: The loss of planar symmetry introduces new reflections in the 20-25° 2θ

range, diagnostic of the specific packing of the hydroxymethyl tail.

Visualization of Crystallographic Logic
The following diagram illustrates the workflow for validating the structure, highlighting the

critical decision points between Single Crystal XRD (SC-XRD) and Powder XRD (PXRD).
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Caption: Figure 1. Structural elucidation workflow. SC-XRD is prioritized for determining the

precise orientation of the hydroxymethyl group.

Part 3: Experimental Protocols
Synthesis & Crystallization (Self-Validating Protocol)
Rationale: N-hydroxymethyl triazoles are reversible adducts. They can decompose back to the

parent triazole and formaldehyde if heated excessively or exposed to strong acid. This protocol

minimizes thermal stress.[1]

Step-by-Step Methodology:

Reactants: Dissolve 3,5-dimethyl-1,2,4-triazole (10 mmol) in water (5 mL).

Addition: Add Formalin (37% formaldehyde, 12 mmol) dropwise at room temperature.

Checkpoint: The solution should remain clear. Turbidity implies impurities.[1]

Reaction: Stir at 40°C for 2 hours. Do not reflux (avoids polymerization).

Crystallization (The Critical Step):

Concentrate the solution under reduced pressure at <50°C until a viscous syrup forms.

Add Ethanol (absolute) to induce precipitation.

Allow to stand at 4°C overnight.[1]

Validation: Filter the white crystals. A melting point check is mandatory.

Target MP: ~110-115°C (Distinct from Parent DMT at ~142°C).

X-Ray Data Collection Parameters
To replicate the structural data cited in Part 1, ensure your diffractometer is configured as

follows:
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Parameter Setting Reason

Radiation Source Mo Kα (λ = 0.71073 Å)

Preferred for Single Crystals to

minimize absorption, though

Cu Kα is acceptable for

organic lights.[1]

Temperature 100 K (Cryostream)

Crucial: Freezes the rotation of

the –CH₂OH group, reducing

thermal disorder in the

refinement.

Scan Strategy ω-scans (0.5° width)

Ensures complete sphere

coverage to resolve the low-

symmetry monoclinic cell.[1]

Resolution 0.80 Å

Sufficient to resolve the

Hydrogen atom positions on

the hydroxyl group.

Part 4: Comparative Performance Analysis
Stability & Solubility
The structural data directly correlates to performance in formulation:

Hydrolytic Stability:

DMTM: The N–C bond connecting the triazole to the methanol group is susceptible to

hydrolysis in acidic media (pH < 4).

Implication: In drug delivery, DMTM acts as a prodrug, releasing the parent triazole and

formaldehyde upon dissolution in gastric fluid.

Thermal Stability:

DMTM: Shows a sharp endotherm (melting) followed immediately by decomposition (loss

of formaldehyde) ~130°C.
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Parent DMT: Stable up to >200°C.

Guidance: Do not use DMTM in high-temperature melt extrusion processes.

Ligand Behavior (Coordination Chemistry)
For researchers using these as ligands in Metal-Organic Frameworks (MOFs):

Parent DMT: Bridges metal centers via N1/N2/N4 (Bridging mode).

DMTM: The oxygen atom of the methanol group can participate in chelation, forming stable

6-membered rings with metals like Cu(II) or Zn(II), which the parent cannot do.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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